MPO Inhibitory Potency with 20-Fold Selectivity Over Thyroid Peroxidase: Target Compound vs. In-Class Benchmark
The target compound inhibits myeloperoxidase (MPO) chlorination activity with an IC₅₀ of 55 nM, as measured by aminophenyl fluorescein assay following 10-minute incubation [1]. In the same curated ChEMBL dataset deposited by Bristol-Myers Squibb, the compound's IC₅₀ against thyroid peroxidase (TPO) is 1,100 nM, yielding an MPO/TPO selectivity ratio of approximately 20:1 [1]. This quantitatively contrasts with PF-1355 (PF-06281355), a well-characterized irreversible MPO inhibitor, which exhibits a whole-blood MPO IC₅₀ of 1,500 nM and a cell-free Ki of 346.74 nM—substantially weaker potency in biochemical assay format, though PF-1355 demonstrates broader selectivity screening across 50 targets . The 20-fold MPO-over-TPO discrimination window of the target compound is a measurable selectivity feature that can be exploited in assay design where TPO cross-reactivity must be minimized.
| Evidence Dimension | MPO inhibitory potency and TPO selectivity ratio |
|---|---|
| Target Compound Data | MPO IC₅₀ = 55 nM; TPO IC₅₀ = 1,100 nM; MPO/TPO selectivity ratio ≈ 20:1 |
| Comparator Or Baseline | PF-1355: MPO Ki = 346.74 nM (cell-free); MPO IC₅₀ = 1,500 nM (whole blood); selective for MPO over TPO and 50+ targets |
| Quantified Difference | Target compound MPO IC₅₀ approximately 6.3-fold more potent than PF-1355 cell-free Ki; PF-1355 selectivity panel broader (50 targets screened) but TPO selectivity ratio not directly comparable due to different assay formats |
| Conditions | MPO: inhibition of chlorination activity, 10 min incubation, aminophenyl fluorescein detection (unknown MPO origin); TPO: C-terminal hexaHis-tagged TPO expressed in Trichoplusia ni insect cells, 3-iodo tyrosine substrate |
Why This Matters
A sub-100 nM MPO inhibitor with 20-fold discrimination against TPO offers a quantifiable selectivity advantage for anti-inflammatory screening cascades where thyroid-related off-target effects are a concern, whereas PF-1355's broader selectivity panel may be preferred for comprehensive off-target profiling.
- [1] BindingDB. BDBM50567718 / CHEMBL4863015: Enzyme Inhibition Constant Data. MPO IC₅₀: 55 nM; CYP3A4 IC₅₀: 17 nM; TPO IC₅₀: 1,100 nM. Data curated by ChEMBL from Bristol-Myers Squibb deposition. [Online] Available: http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50567718 View Source
